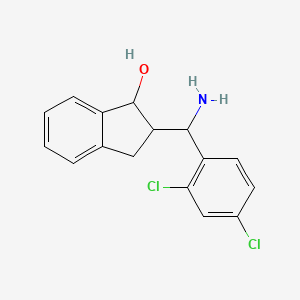
2-(alpha-Amino-2,4-dichlorobenzyl)-1-indanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(alpha-Amino-2,4-dichlorobenzyl)-1-indanol is a chemical compound characterized by the presence of an indanol moiety substituted with an alpha-amino-2,4-dichlorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-Amino-2,4-dichlorobenzyl)-1-indanol typically involves the reaction of 2,4-dichlorobenzylamine with indanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process parameters are carefully controlled to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(alpha-Amino-2,4-dichlorobenzyl)-1-indanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-(alpha-Amino-2,4-dichlorobenzyl)-1-indanol has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic applications, including its role as a drug candidate or a pharmacological tool.
Industry: The compound can be used in the development of new materials, catalysts, or other industrial products.
Mécanisme D'action
The mechanism of action of 2-(alpha-Amino-2,4-dichlorobenzyl)-1-indanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(alpha-Amino-2,4-dichlorobenzyl)phosphonic acid: Shares the alpha-amino-2,4-dichlorobenzyl group but differs in the presence of a phosphonic acid moiety.
N-Alkyl-N-iminomethyl derivatives of thienamycin: Structurally different but may exhibit similar biological activities.
Uniqueness
2-(alpha-Amino-2,4-dichlorobenzyl)-1-indanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indanol moiety with an alpha-amino-2,4-dichlorobenzyl group sets it apart from other compounds, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
36228-78-1 |
|---|---|
Formule moléculaire |
C16H15Cl2NO |
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
2-[amino-(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C16H15Cl2NO/c17-10-5-6-12(14(18)8-10)15(19)13-7-9-3-1-2-4-11(9)16(13)20/h1-6,8,13,15-16,20H,7,19H2 |
Clé InChI |
WNSUUQMTIZZUNF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C2=CC=CC=C21)O)C(C3=C(C=C(C=C3)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



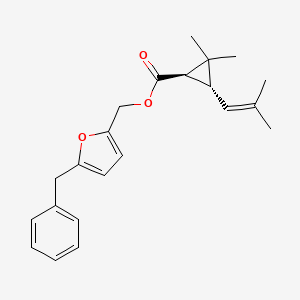
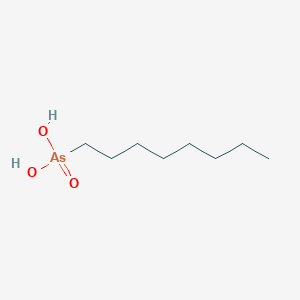

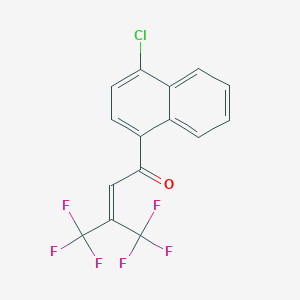
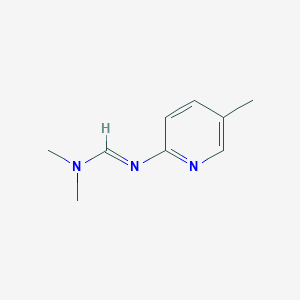

![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)

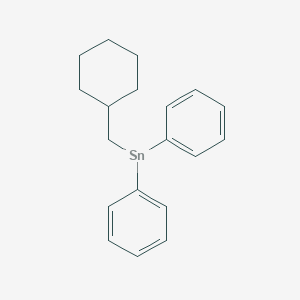

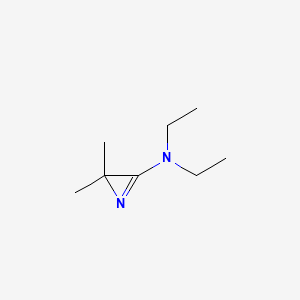
![(1S,2R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B14678474.png)
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
